molecular formula C13H14Cl2O3 B8295033 Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate

Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate

Cat. No.: B8295033
M. Wt: 289.15 g/mol
InChI Key: BVUINQONSVTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorobenzyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate typically involves the esterification of 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid.

    Reduction: 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • Ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate
  • Ethyl 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate
  • Ethyl 2-(3,4-dichlorobenzyl)-3-aminobutanoate

Comparison: Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate

InChI

InChI=1S/C13H14Cl2O3/c1-3-18-13(17)10(8(2)16)6-9-4-5-11(14)12(15)7-9/h4-5,7,10H,3,6H2,1-2H3

InChI Key

BVUINQONSVTZGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl acetoacetate (1.0 g) in tetrahydrofuran (20 mL) was added sodium hydride (about 60% oil suspension) (0.37 g) in several portions under ice-cooling under a nitrogen atmosphere. After stirring at room temperature for 1 hr, 3,4-dichlorobenzylbromide (1.4 mL) was added to the reaction mixture. After stirring at room temperature for 2 hr, the reaction mixture was poured into a mixture of ethyl acetate and water. The organic phase was washed successively with water and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel by eluting with toluene. An eluted fraction containing the desired product was recovered and evaporated under reduced pressure to give ethyl 2-acetyl-3-(3,4-dichlorophenyl)propanoate (35) (1.6 g).
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1 g
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1.4 mL
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